Sodium amide
Overview
Description
Sodium amide, also known as sodium azanide, is an inorganic compound with the chemical formula NaNH₂. It is a salt composed of the sodium cation (Na⁺) and the azanide anion (NH₂⁻). This compound is typically white but can appear gray due to impurities such as metallic iron. This compound is highly reactive, especially with water, and is widely used as a strong base in organic synthesis .
Mechanism of Action
Target of Action
Sodium amide, also known as sodamide, is an inorganic compound with the formula NaNH2 . It is a salt composed of the sodium cation and the azanide anion . This compound is primarily used as a strong base in organic chemistry . It is the reagent of choice for the drying of ammonia . One of the main advantages to the use of this compound is its relatively low nucleophilicity .
Mode of Action
This compound acts by inhibiting the opening of voltage-gated sodium channels, thereby impairing the propagation of the action potential in axons . This compound decomposes violently on contact with water, producing ammonia and sodium hydroxide :
NaNH2+H2O→NH3+NaOH\text{NaNH}_2 + \text{H}_2\text{O} \rightarrow \text{NH}_3 + \text{NaOH} NaNH2+H2O→NH3+NaOH
When burned in oxygen, it will give oxides of sodium (which react with the produced water, giving sodium hydroxide) along with nitrogen oxides :
4NaNH2+5O2→4NaOH+4NO+2H2O4\text{NaNH}_2 + 5\text{O}_2 \rightarrow 4\text{NaOH} + 4\text{NO} + 2\text{H}_2\text{O} 4NaNH2+5O2→4NaOH+4NO+2H2O
Biochemical Pathways
This compound is involved in the hydrolysis of bioactive lipids such as anandamide, 2-arachidonoylglycerol (2-AG), and oleamide . It is distributed in several of the major organs of the human body, but is also regionally distributed in the brain where it is believed to correlate with cannabinoid receptors .
Pharmacokinetics
Amide local anesthetics undergo varying rates of metabolism by microsomal enzymes located in the liver . The first step is conversion of the amide base to aminocarboxylic acid and a cyclic aniline derivative . Complete metabolism usually involves another steps, such as hydroxylation of the aniline moiety and N-dealkylation of the aminocarboxylic .
Result of Action
The result of this compound’s action is the production of ammonia and sodium hydroxide when it comes into contact with water . This reaction is exothermic and can be violent . When burned in oxygen, it produces sodium hydroxide, nitrogen monoxide, and water .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is dangerously reactive toward water, and its reactivity can be influenced by the presence of other substances . For example, it reacts with ethanol . It is also sensitive to air, and commercial samples are typically gray due to the presence of small quantities of metallic iron from the manufacturing process . Therefore, it is usually handled and stored under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
Sodium amide is a strong base, even stronger than hydroxides like sodium hydroxide . It reacts violently with water . The amide functional group is to amines as esters are to alcohols . This compound is also used to refer to the conjugate base of amines .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with water. When this compound comes into contact with water, it decomposes violently, producing ammonia and sodium hydroxide . This reaction is exothermic and can cause a significant increase in temperature .
Temporal Effects in Laboratory Settings
This compound can ignite spontaneously in moist air or dry air above 842°F . It is highly corrosive to eyes, skin, and mucous membranes . Water and conventional ABC fire extinguishers can intensify a fire involving this compound and should never be used .
Metabolic Pathways
This compound is involved in the synthesis of amides, which is extremely important given the ubiquitous presence of this motif in biological systems . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium amide is commonly prepared by the reaction of sodium metal with ammonia gas. The reaction is typically carried out in liquid ammonia, with iron (III) nitrate acting as a catalyst. The reaction proceeds most efficiently at the boiling point of ammonia, approximately -33°C. The reaction can be represented as follows: [ 2Na + 2NH₃ \rightarrow 2NaNH₂ + H₂ ] An electride, [Na(NH₃)₆]⁺e⁻, is formed as an intermediate during this process .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of liquid ammonia as a solvent and iron (III) nitrate as a catalyst remains standard practice .
Chemical Reactions Analysis
Types of Reactions: Sodium amide undergoes various types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form sodium hydroxide and nitrogen oxides. [ 4NaNH₂ + 5O₂ \rightarrow 4NaOH + 4NO + 2H₂O ]
Reduction: this compound can act as a reducing agent in certain reactions.
Substitution: this compound is often used in substitution reactions, particularly in the deprotonation of weak acids and elimination reactions.
Common Reagents and Conditions:
Water: this compound reacts violently with water, producing ammonia and sodium hydroxide. [ NaNH₂ + H₂O \rightarrow NH₃ + NaOH ]
Alkyl Halides: this compound can deprotonate alkynes to form acetylide ions, which then react with alkyl halides to form carbon-carbon bonds
Major Products:
- Ammonia (NH₃)
- Sodium Hydroxide (NaOH)
- Acetylide Ions (R-C≡C⁻)
Scientific Research Applications
Sodium amide has a wide range of applications in scientific research:
- Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of amides, nitriles, and alkynes. It is also employed in the production of hydrogen storage systems and the adsorption of carbon dioxide .
- Biology and Medicine: this compound is used in the synthesis of various pharmaceuticals, including antibacterials and other bioactive compounds .
- Industry: It is utilized in the industrial production of indigo dye and other chemicals. This compound is also a key reagent in the drying of ammonia, both liquid and gaseous .
Comparison with Similar Compounds
- Lithium Amide (LiNH₂)
- Potassium Amide (KNH₂)
- Sodium Bis(trimethylsilyl)amide (NaN[Si(CH₃)₃]₂)
Sodium amide’s unique combination of strong basicity and relatively low nucleophilicity makes it a valuable reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
sodium;azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N.Na/h1H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPKZBBUMBTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNH2, H2NNa | |
Record name | SODIUM AMIDE | |
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Record name | Sodamide | |
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URL | https://en.wikipedia.org/wiki/Sodamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2064816 | |
Record name | Sodium amide (Na(NH2)) | |
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Molecular Weight |
39.013 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium amide is an odorless colorless solid. Denser than water., Dry Powder, Solid; Commercial form is white to olive-green; Quickly absorbs water and carbon dioxide from atmosphere; [Merck Index] White solid with an odor of ammonia; [Hawley] Grey powder or granules with an ammoniacal odor; [Alfa Aesar MSDS] | |
Record name | SODIUM AMIDE | |
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Record name | Sodium amide (Na(NH2)) | |
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Record name | Sodium amide | |
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Boiling Point |
752 °F at 760 mmHg (USCG, 1999), 400 °C | |
Record name | SODIUM AMIDE | |
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Record name | SODIUM AMIDE | |
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Solubility |
SOLUBILITY IN LIQ AMMONIA AT 20 °C= ABOUT 0.1%, Soluble in water; insoluble in alcohol. | |
Record name | SODIUM AMIDE | |
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Density |
1.39 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.39 @ 20 °C | |
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Color/Form |
WHITE CRYSTALLINE POWDER | |
CAS No. |
7782-92-5 | |
Record name | SODIUM AMIDE | |
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Record name | SODIUM AMIDE | |
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Melting Point |
410 °F (USCG, 1999), 210 °C | |
Record name | SODIUM AMIDE | |
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Synthesis routes and methods
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